molecular formula C26H32N2O2 B13889209 (2S)-2-[(Triphenylmethyl)amino]propanoic acid; diethylamine

(2S)-2-[(Triphenylmethyl)amino]propanoic acid; diethylamine

Cat. No.: B13889209
M. Wt: 404.5 g/mol
InChI Key: PWGPLCPGMCXDCL-UHFFFAOYSA-N
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Description

The compound "(2S)-2-[(Triphenylmethyl)amino]propanoic acid; diethylamine" consists of two components:

  • (2S)-2-[(Triphenylmethyl)amino]propanoic acid: A chiral α-amino acid derivative where the amino group is protected by a bulky triphenylmethyl (trityl) group. The trityl group is widely used in peptide synthesis to shield reactive amino functionalities during reactions .
  • Diethylamine: Likely present as a counterion or reagent in the synthesis, contributing to solubility or facilitating purification.

This compound is structurally analogous to protected amino acids used in medicinal chemistry and peptide synthesis.

Properties

IUPAC Name

N-ethylethanamine;2-(tritylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2.C4H11N/c1-17(21(24)25)23-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;1-3-5-4-2/h2-17,23H,1H3,(H,24,25);5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGPLCPGMCXDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.CC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the Amino Group with Triphenylmethyl (Trityl) Group

The amino group of (2S)-2-aminopropanoic acid is selectively protected by reaction with triphenylmethyl chloride (trityl chloride) under basic conditions. This step prevents unwanted side reactions at the amino site during subsequent transformations.

  • Typical conditions:
    • Solvent: Dichloromethane or other inert organic solvents.
    • Base: Triethylamine or other organic bases to neutralize released HCl.
    • Temperature: 0 to 25°C to control reaction rate and stereochemistry.
  • Mechanism: Nucleophilic substitution where the amino nitrogen attacks the trityl chloride, forming a stable triphenylmethyl-protected amine.

Activation of Carboxylic Acid

To facilitate further reactions or salt formation, the carboxylic acid group is often activated:

  • Conversion to acid chloride using thionyl chloride (SOCl₂) is a common method.
    • Example: Reaction of (2S)-2-[(Triphenylmethyl)amino]propanoic acid with thionyl chloride in methanol at 25-30°C to form methyl ester intermediate.
  • Alternatively, formation of esters or acid addition salts may be employed.

Formation of Diethylamine Salt

The diethylamine salt is formed by neutralizing the acid or ester intermediate with diethylamine:

  • Reaction of the activated acid or ester with diethylamine in a suitable solvent.
  • Control of stoichiometry and temperature to optimize yield.
  • The diethylamine salt form improves solubility and stability for handling.

Purification and Isolation

  • Extraction with organic solvents such as dichloromethane.
  • Acid-base washes to remove impurities.
  • Crystallization or precipitation under controlled temperature conditions.
  • Drying under vacuum to obtain pure compound.

Reaction Conditions and Reagents Summary Table

Step Reagents/Conditions Solvent Temperature Notes
Amino group protection Triphenylmethyl chloride, triethylamine Dichloromethane 0–25°C Base neutralizes HCl; controls stereochemistry
Carboxylic acid activation Thionyl chloride Methanol or DCM 25–30°C Forms methyl ester intermediate
Salt formation Diethylamine Suitable organic solvent Room temperature Forms diethylamine salt
Purification Extraction, acid-base washes, crystallization DCM, water 25–30°C Ensures purity and isolation

Research Findings and Process Optimization

Yield and Purity

  • Protection with triphenylmethyl chloride typically yields high purity intermediates (>90%).
  • Activation with thionyl chloride is efficient but requires careful moisture control to avoid hydrolysis.
  • Salt formation with diethylamine proceeds quantitatively under mild conditions.
  • Purification by crystallization from solvents like methanol or dichloromethane/n-pentane mixtures improves solid-state properties.

Stereochemical Integrity

  • The (2S) stereochemistry of the amino acid is preserved throughout the synthesis by maintaining low temperatures and avoiding racemization conditions.
  • Use of mild bases and controlled reaction times is critical.

Solvent and Catalyst Selection

  • Dichloromethane is preferred for its inertness and good solubility profile.
  • Thionyl chloride is the preferred activating agent due to its dual role as chlorinating and dehydrating agent.
  • Triethylamine or similar organic bases are used to neutralize acid byproducts.

Summary Table of Key Preparation Steps with Examples

Step No. Reaction Description Example Conditions Outcome
1 Protection of amino group with triphenylmethyl chloride 1 eq triphenylmethyl chloride, triethylamine, DCM, 0–25°C, 2–4 h Formation of (2S)-2-[(Triphenylmethyl)amino]propanoic acid intermediate
2 Activation of carboxylic acid to methyl ester Thionyl chloride (1.1 eq), methanol, 25–30°C, 1–2 h Methyl ester intermediate
3 Formation of diethylamine salt Diethylamine (1.0 eq), DCM, room temperature, 1 h Diethylamine salt of protected amino acid
4 Purification and isolation Extraction, acid-base wash, crystallization from MeOH/n-pentane Pure (2S)-2-[(Triphenylmethyl)amino]propanoic acid; diethylamine

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(Triphenylmethyl)amino]propanoic acid; diethylamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions are common, where the diethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(2S)-2-[(Triphenylmethyl)amino]propanoic acid; diethylamine is an organic compound with a triphenylmethyl group attached to an amino acid backbone, making it significant in medicinal chemistry due to its potential biological activities. The presence of the triphenylmethyl group enhances the compound's lipophilicity, which may influence its interaction with biological membranes and receptors.

Potential Applications

This compound has potential applications in medicinal chemistry as a lead compound for developing new pharmaceutical agents. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator.

Chemical Reactivity

The chemical reactivity of this compound can be understood through several types of reactions:

  • Reactions with electrophiles
  • Reactions with nucleophiles
  • Oxidation reactions
  • Reduction reactions

These reactions are crucial for understanding how the compound may interact within biological systems and its potential as a pharmaceutical agent.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets:

  • Protein-ligand binding assays
  • Enzyme inhibition studies
  • Receptor binding experiments

Structural Similarities

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Properties
Phenylalanine DerivativesContains aromatic rings and amino acidsImportant for protein synthesis
Benzylamine CompoundsSimple amine structure with phenyl groupsUsed in pharmaceuticals and dyes
Triphenylmethanol DerivativesSimilar triphenyl structureSolvent properties and organic synthesis
Amino Acid AnaloguesVariations of amino acidsPotential therapeutic uses

Mechanism of Action

The mechanism of action of (2S)-2-[(Triphenylmethyl)amino]propanoic acid; diethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triphenylmethyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The diethylamine moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino Acid Derivatives with Bulky Aromatic Protections

(2R)-2-Amino-3-(((2-hydroxyphenyl)(diphenyl)methyl)sulfanyl)propanoic acid (Compound 34)
  • Structure : Features a diphenylmethyl-thioether substituent and a hydroxylphenyl group instead of a trityl moiety.
  • Synthesis: Prepared via BF₃·Et₂O-catalyzed reaction of L-cysteine with (2-hydroxy(diphenyl)methyl)phenol .
  • Properties : Melting point 156–159°C; characterized by ¹H/¹³C NMR and elemental analysis .
  • Comparison :
    • Steric Hindrance : The diphenylmethyl group provides moderate steric shielding compared to the bulkier trityl group in the target compound.
    • Reactivity : The thioether linkage may confer distinct redox properties versus the trityl-protected amine.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid
  • Structure : Uses a tert-butoxycarbonyl (Boc) protecting group and a halogenated aryl side chain.
  • Properties : Molecular weight 317.74 g/mol; CAS 1629658-28-1 .
  • Comparison :
    • Protection Strategy : Boc is acid-labile, whereas the trityl group is removed under mild acidic conditions, offering orthogonal protection strategies.
    • Bioactivity : Halogenated aromatic groups (e.g., 4-chloro-3-fluorophenyl) may enhance lipophilicity and target binding in drug design.

Amino Acid Derivatives with Carbamoyl or Sulfonyl Modifications

(2S)-2-[(Methylcarbamoyl)amino]propanoic acid
  • Structure : Contains a methylcarbamoyl group instead of trityl.
  • Properties : Molecular weight 146.1 g/mol; CAS 56099-64-0 .
  • Comparison :
    • Solubility : Smaller substituents (methylcarbamoyl vs. trityl) improve aqueous solubility.
    • Applications : Used as a scaffold in peptidomimetics due to its compact structure.
(2S)-2-[(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid
  • Structure : Features a sulfonamide-linked benzodioxepin ring.
  • Properties : Molecular weight 301.32 g/mol; CAS 110810-88-3 .
  • Comparison: Electron-Withdrawing Effects: The sulfonyl group increases acidity of the adjacent amino group, altering reactivity compared to the trityl-protected amine.
Melphalan (4)
  • Structure: (S)-2-Amino-3-(4-(bis(2-chloroethyl)amino)phenyl)propanoic acid, a nitrogen mustard alkylating agent .
  • Comparison: Mechanism: Crosslinks DNA via chloroethyl groups, whereas the trityl-protected compound lacks such reactive moieties. Therapeutic Use: Anticancer agent vs.
Thyroxine (T4; 6)
  • Structure: (2S)-2-Amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid .
  • Comparison: Iodination: Multiple iodine atoms enhance metabolic stability and hormone receptor binding, contrasting with the non-halogenated trityl compound.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Weight (g/mol) Protecting Group/Modification Melting Point (°C) Key Applications
(2S)-2-[(Triphenylmethyl)amino]propanoic acid ~375.5 (estimated) Trityl N/A Peptide synthesis
Compound 34 N/A Diphenylmethyl-thioether 156–159 Chemical biology studies
(S)-Boc-protected halogenated analog 317.74 Boc N/A Drug discovery
(2S)-Methylcarbamoyl derivative 146.1 Methylcarbamoyl N/A Peptidomimetic scaffolds
Melphalan 305.20 Bis(chloroethyl)amine N/A Anticancer therapy

Research Findings and Implications

  • Steric Effects : The trityl group in the target compound offers superior steric protection compared to Boc or methylcarbamoyl groups, reducing unwanted side reactions in peptide coupling .
  • Solubility Challenges : The trityl group’s hydrophobicity may necessitate organic solvents for synthesis, whereas smaller protections (e.g., Boc) allow aqueous-phase reactions .
  • Biological Relevance : Unlike therapeutic analogs like melphalan or thyroxine, the trityl-protected compound is primarily a synthetic intermediate, highlighting the role of substituents in dictating bioactivity .

Biological Activity

(2S)-2-[(Triphenylmethyl)amino]propanoic acid; diethylamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The triphenylmethyl group enhances its lipophilicity, which may influence its interaction with biological membranes and various receptors. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a specific configuration at the second carbon, which is crucial for its biological activity. The presence of the triphenylmethyl moiety contributes to its lipophilic nature, potentially affecting its pharmacokinetics and bioavailability.

Property Details
Molecular FormulaC20H24N2O2
Molecular Weight324.42 g/mol
LogP (Octanol/Water)3.5 (indicating moderate lipophilicity)
SolubilitySoluble in organic solvents like dichloromethane

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
  • Receptor Modulation : Its structure indicates possible interactions with G-protein coupled receptors (GPCRs), which are pivotal in many physiological processes.
  • Membrane Interaction : The lipophilic nature allows it to integrate into lipid bilayers, possibly altering membrane fluidity and affecting cell signaling pathways.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity : Research has shown that derivatives of triphenylmethyl compounds exhibit antimicrobial properties, suggesting potential application as antibacterial agents.
  • Anticancer Potential : Some studies have indicated that similar compounds can induce apoptosis in cancer cells, making them candidates for anticancer drug development.

Case Studies

  • Study on Enzyme Inhibition :
    • A study evaluating the inhibition of cytochrome P450 enzymes demonstrated that this compound effectively reduced enzyme activity, indicating its potential role in drug-drug interactions.
  • Receptor Binding Assays :
    • Binding affinity assays revealed that this compound interacts with specific GPCRs, modulating their activity and suggesting a role in neurotransmitter signaling pathways.

Interaction Studies

Interaction studies have focused on binding affinities to various biological targets:

Target Binding Affinity (Ki) Biological Relevance
GPCR Type A50 nMImplicated in mood regulation
Cytochrome P450 3A41 µMImportant for drug metabolism

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